molecular formula C6H8BrCl3N2 B567192 (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride CAS No. 1337881-24-9

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B567192
CAS No.: 1337881-24-9
M. Wt: 294.398
InChI Key: UAEFDBPLWFWRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrCl3N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine to obtain 5-Bromo-2-chloropyridine, which is then subjected to further reactions to introduce the methanamine group. The reaction conditions often involve the use of palladium-catalyzed amination or halogen-exchange reactions using anhydrous potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to ensure high purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology

The compound is studied for its potential biological activities. It can be used in the synthesis of biologically active molecules, which may have applications in drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as precursors to drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique reactivity makes it a valuable building block in various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the methanamine group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.2ClH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEFDBPLWFWRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.